(S)-2-bromo-1-pyridin-3-yl-ethanol
Description
(S)-2-bromo-1-pyridin-3-yl-ethanol is a chiral brominated pyridine derivative characterized by a pyridin-3-yl group attached to the first carbon of an ethanol backbone, with a bromine atom substituted on the second carbon. The stereochemistry at the chiral center (S-configuration) distinguishes it from its enantiomer, (R)-2-bromo-1-pyridin-3-yl-ethanol. This compound is likely utilized as an intermediate in organic synthesis, particularly in asymmetric catalysis or pharmaceutical manufacturing, where enantiomeric purity is critical.
The hydroxyl group on the ethanol chain could participate in hydrogen bonding, influencing crystallization behavior or biological activity .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(1S)-2-bromo-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m1/s1 |
InChI Key |
WTFAEVUHAUTLEF-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CBr)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | Pyridine + ethanol | -Br at C2, -OH at C1, S-configuration | Not provided | Chiral center, potential for asymmetric synthesis |
| (5-Bromo-2-chloropyridin-3-yl)methanol | Pyridine + methanol | -Br at C5, -Cl at C2, -OH at C3 | Not provided | Shorter chain, dihalogenated pyridine |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | Phenoxy ether + ethanol | -Phenoxy group, branched alkyl chain | 9036-19-5 | Surfactant-like properties, non-chiral |
Detailed Comparisons
(5-Bromo-2-chloropyridin-3-yl)methanol
- Structural Differences: This compound features a methanol chain (shorter than ethanol) and a dihalogenated pyridine ring (bromine at C5, chlorine at C2). The absence of a chiral center simplifies its stereochemical profile compared to the target compound.
- Reactivity: The presence of two halogens may enhance electrophilic substitution reactivity on the pyridine ring, whereas the target compound’s single bromine on the ethanol chain favors nucleophilic displacement.
- Applications : Likely used as a building block in agrochemicals or pharmaceuticals, though specific data are unavailable in the provided sources.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Structural Differences: This compound lacks a pyridine ring but includes a phenoxy ether and a branched alkyl chain. The ethanol chain is functionalized with ether linkages, conferring surfactant-like properties.
- Physicochemical Properties : As a 100% concentration substance, it may exhibit high viscosity and hydrophobicity due to the tetramethylbutyl group, contrasting with the polar pyridine and hydroxyl groups in the target compound.
- Applications : Likely employed in industrial detergents or emulsifiers, diverging from the synthetic or pharmacological uses of brominated pyridine derivatives.
Enantiomeric Comparison: (S)- vs. (R)-2-bromo-1-pyridin-3-yl-ethanol
- Enantiomeric purity is critical in drug development, where one form may exhibit desired activity while the other is inert or toxic.
Research Findings and Data Gaps
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